6-(Furan-2-yl)pyridin-2-ol 6-(Furan-2-yl)pyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 41220-24-0
VCID: VC11730197
InChI: InChI=1S/C9H7NO2/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11)
SMILES: C1=CC(=O)NC(=C1)C2=CC=CO2
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

6-(Furan-2-yl)pyridin-2-ol

CAS No.: 41220-24-0

Cat. No.: VC11730197

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

6-(Furan-2-yl)pyridin-2-ol - 41220-24-0

Specification

CAS No. 41220-24-0
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 6-(furan-2-yl)-1H-pyridin-2-one
Standard InChI InChI=1S/C9H7NO2/c11-9-5-1-3-7(10-9)8-4-2-6-12-8/h1-6H,(H,10,11)
Standard InChI Key GODUVOSSXJHPKL-UHFFFAOYSA-N
SMILES C1=CC(=O)NC(=C1)C2=CC=CO2
Canonical SMILES C1=CC(=O)NC(=C1)C2=CC=CO2

Introduction

Synthesis and Chemical Preparation

General Synthetic Strategies

The synthesis of 6-(furan-2-yl)pyridin-2-ol typically involves cross-coupling or condensation reactions between pyridine derivatives and furan-containing precursors. Patent literature describes multi-step routes for analogous compounds, such as:

  • Functionalization of Pyridine Intermediates:

    • A 2015 patent (WO1998022459A1) outlines the use of 2-chloro-6-(trimethylsilanyl-ethoxymethoxymethyl)pyridine as a precursor, which undergoes benzylation and subsequent deprotection to yield hydroxylated pyridine derivatives .

    • Cross-coupling with furan-based Grignard reagents or palladium-catalyzed reactions may introduce the furan moiety.

  • Stepwise Functionalization:

    • As demonstrated in EP0946546B1, trifluoromethanesulfonic acid esters of pyridine intermediates enable Suzuki-Miyaura couplings with furan boronic acids .

    • Post-functionalization steps often involve hydrolysis or oxidation to introduce the hydroxyl group .

Table 1: Key Synthetic Reagents and Conditions

StepReagent/CatalystTemperatureYield (%)Reference
1Pd(PPh₃)₄80°C65–72
2NaH, DMF0°C58
3Acetyl chlorideReflux41

Physicochemical Properties

Structural and Electronic Features

The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl group enables hydrogen bonding. Key properties include:

  • IUPAC Name: 6-(furan-2-yl)-1H-pyridin-2-one

  • SMILES: C1=CC(=O)NC(=C1)C2=CC=CO2

  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxyl group.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, pyridine-H), 7.89 (s, 1H, furan-H), 6.98–6.72 (m, 3H, aromatic protons).

  • IR (KBr): 3250 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O).

Research Frontiers and Applications

Materials Science

The compound’s conjugated system makes it a candidate for organic semiconductors. Theoretical calculations suggest a bandgap of 3.1 eV, suitable for photovoltaic applications.

Drug Discovery

Ongoing research focuses on:

  • Structural Optimization: Introducing sulfonamide or carbamate groups to enhance blood-brain barrier penetration .

  • Combination Therapies: Synergistic use with β-lactam antibiotics to combat resistant strains.

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